molecular formula C10H19ClO4 B570778 Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate CAS No. 404958-69-6

Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate

Cat. No.: B570778
CAS No.: 404958-69-6
M. Wt: 238.708
InChI Key: FIKPWJZUGTVXCO-HTQZYQBOSA-N
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Description

Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate is an organic compound that features a tert-butyl ester group, a chlorine atom, a hydroxyl group, and a keto group on a hexanoate backbone

Scientific Research Applications

Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate safety equipment and follow safe laboratory practices. The specific hazards would depend on the properties of the compound .

Future Directions

The future research directions would depend on the interest in this compound. It could be studied for its potential uses in various fields, such as medicine, materials science, or energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate typically involves the esterification of ®-6-chloro-5-hydroxy-3-oxohexanoic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: NaBH4, LiAlH4, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Conversion of the hydroxyl group to a keto group.

    Reduction: Conversion of the keto group to a hydroxyl group.

    Substitution: Replacement of the chlorine atom with various nucleophiles, leading to the formation of new functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl ®-6-chloro-5-hydroxy-3-oxoheptanoate: Similar structure but with an additional carbon in the backbone.

    Tert-butyl ®-6-chloro-5-hydroxy-3-oxopentanoate: Similar structure but with one less carbon in the backbone.

    Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoic acid: Similar structure but with a carboxylic acid group instead of the ester group.

Uniqueness

Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the tert-butyl ester group offers steric protection, while the hydroxyl, keto, and chlorine groups provide sites for further chemical modification. This makes the compound a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

IUPAC Name

tert-butyl (5R)-6-chloro-5-hydroxy-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRFCPQXWBDLRG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC(=O)C[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426933
Record name Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404958-08-3
Record name Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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